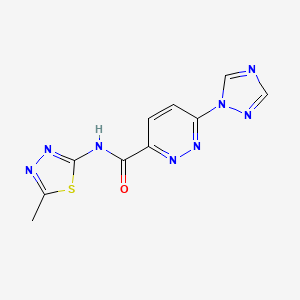

1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, the copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole moiety, such as EN300-26602940, are known for their broad biological activities. They have been shown to exhibit antimicrobial properties , which make them valuable in the development of new antibiotics. The unique structure of triazoles allows them to form various non-covalent bonds with enzymes and receptors, which can disrupt the growth and reproduction of pathogenic microorganisms .

Anti-inflammatory and Analgesic Effects

Triazole derivatives are also recognized for their anti-inflammatory and analgesic effects . This makes EN300-26602940 a potential candidate for the development of new anti-inflammatory drugs that could treat conditions like arthritis or chronic pain, providing relief by reducing inflammation and pain sensation .

Anticancer Potential

The triazole ring system found in EN300-26602940 has been associated with anticancer activities . Its ability to interact with various biological targets can lead to the development of novel anticancer agents. Researchers are exploring triazole compounds for their potential to inhibit cancer cell growth and induce apoptosis .

Antiviral Applications

EN300-26602940 may have applications in antiviral therapy. Triazole compounds have been used in the treatment of viral infections, including HIV and hepatitis. Their mechanism involves interfering with the replication process of viruses, making them promising agents in the fight against viral diseases .

Agrochemical Uses

In the agrochemical industry, triazole derivatives serve as growth regulators and pesticides . EN300-26602940 could be utilized to enhance crop protection and yield by controlling pests and diseases, as well as by regulating plant growth and development .

Material Chemistry

The structural versatility of triazoles, including EN300-26602940, allows for their use in material chemistry. They can be incorporated into polymers and coatings to impart desirable properties such as thermal stability, chemical resistance, and mechanical strength .

Anticonvulsant Properties

Triazole compounds have been incorporated into drug candidates as antimigraine and antiepileptic agents . EN300-26602940 could potentially be used in the development of new medications for the treatment of neurological disorders such as epilepsy and migraines .

Drug Synthesis and Pharmaceutical Chemistry

EN300-26602940 can be used as a building block in the synthesis of various drugs. Its triazole core is a common feature in many pharmaceuticals, and its modification can lead to the creation of new medicinal compounds with improved efficacy and safety profiles .

properties

IUPAC Name |

1-(1-prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-2-10(16)14-5-3-4-8(6-14)15-7-9(11(17)18)12-13-15/h2,7-8H,1,3-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSKDUGXAIWRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)

![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2903431.png)

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2903439.png)